ethyl 6'-methoxy-2,3'-bipyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 6’-position of the bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable precursor with methanol in the presence of a base.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bipyridine core to a dihydrobipyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the bipyridine core.
Reduction: Alcohol derivatives and dihydrobipyridine.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate depends on its application:
As a Ligand: It coordinates with metal ions through the nitrogen atoms of the bipyridine core, forming stable complexes. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation.
Biological Activity: The compound may interact with specific proteins or enzymes, inhibiting their function or altering their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes in target cells.
Comparison with Similar Compounds
Ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate can be compared with other bipyridine derivatives:
6-methoxy-2,2’-bipyridine: Lacks the ethyl ester group, which may affect its solubility and reactivity.
2,2’-bipyridine: A simpler structure without the methoxy and ester groups, commonly used as a ligand in coordination chemistry.
4,4’-dimethyl-2,2’-bipyridine: Contains methyl groups at the 4,4’-positions, influencing its steric and electronic properties.
The uniqueness of ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
ethyl 2-(6-methoxypyridin-3-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(17)11-5-4-8-15-13(11)10-6-7-12(18-2)16-9-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXSUULRWLNXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.